

In-Depth Technical Guide: (S)-3-Amino-3-p-tolylpropan-1-ol

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Compound of Interest

Compound Name: 3-Amino-3-p-tolylpropan-1-ol

Cat. No.: B1287887

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CAS Number: 1213645-36-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of (S)-3-Amino-3-p-tolylpropan-1-ol, a chiral amino alcohol of significant interest in the field of pharmaceutical sciences. As an important chiral building block, this compound serves as a key intermediate in the synthesis of various bioactive molecules, most notably within the class of antipsychotic drugs.^{[1][2]} This document outlines its physicochemical properties, plausible synthetic routes with experimental protocols, and its potential role in neuropharmacology, providing a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

Physicochemical Properties

(S)-3-Amino-3-p-tolylpropan-1-ol, also known as (3S)-3-amino-3-(4-methylphenyl)propan-1-ol, is a chiral molecule with the following key identifiers and properties.^{[1][2]} While extensive experimental data for this specific compound is not widely published, the table below summarizes its known properties and includes data for the closely related racemic compound, 3-Amino-3-(4-methylphenyl)propan-1-ol, for reference.

Property	Value	Source
CAS Number	1213645-36-3	[1] [2]
Molecular Formula	C10H15NO	[1] [2]
Molecular Weight	165.23 g/mol	[1] [2]
Appearance	Colorless or yellow solid (for the racemic mixture)	[1]
Melting Point	70-75°C (for the racemic mixture)	[1]
Boiling Point	305°C (for the racemic mixture)	[1]
Solubility	Soluble in water and most organic solvents (for the racemic mixture)	[1]
InChIKey	DLRHJVGOQVPPGF-JTQLQIEISA-N	[1] [2]

Synthesis and Experimental Protocols

The enantioselective synthesis of chiral amino alcohols like (S)-**3-Amino-3-p-tolylpropan-1-ol** is a critical step in the development of stereochemically pure pharmaceuticals. Several strategies can be employed to achieve the desired stereochemistry. Below are detailed experimental protocols for plausible synthetic routes.

Asymmetric Reduction of a β -Amino Ketone Precursor

A common and effective method for the synthesis of chiral β -amino alcohols is the asymmetric reduction of the corresponding β -amino ketone. This can be achieved using chiral catalysts.

Experimental Protocol:

- Synthesis of the β -Amino Ketone Precursor (3-amino-3-p-tolyl-propan-1-one):

- To a solution of 4'-methylacetophenone in a suitable solvent (e.g., ethanol), add paraformaldehyde and dimethylamine hydrochloride (Mannich reaction).
- Reflux the mixture for a specified time to yield the Mannich base, 3-(dimethylamino)-1-(p-tolyl)propan-1-one hydrochloride.
- The resulting Mannich base can be used directly or converted to the free base.
- Asymmetric Transfer Hydrogenation:
 - In a reaction vessel under an inert atmosphere, dissolve the β -amino ketone precursor in a suitable solvent (e.g., isopropanol).
 - Add a chiral ruthenium or rhodium catalyst, such as one based on a chiral bidentate phosphine ligand (e.g., BINAP), and a hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol).
 - Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
 - Upon completion, quench the reaction and extract the product with an organic solvent.
 - Purify the crude product by column chromatography to obtain (S)-**3-Amino-3-p-tolylpropan-1-ol**.

Biocatalytic Transamination

Enzymatic methods offer high enantioselectivity under mild reaction conditions. A transaminase can be used to convert a hydroxy ketone precursor to the desired chiral amino alcohol.

Experimental Protocol:

- Preparation of the Substrate (1-hydroxy-3-(p-tolyl)propan-2-one):
 - Synthesize the hydroxy ketone precursor through appropriate organic reactions.
- Transamination Reaction:

- In a buffered aqueous solution, combine the hydroxy ketone substrate, a suitable amine donor (e.g., isopropylamine), and a stereoselective transaminase enzyme (engineered to produce the (S)-enantiomer).
- Include the necessary cofactor, pyridoxal 5'-phosphate (PLP).
- Incubate the reaction mixture at a controlled temperature and pH with gentle agitation.
- Monitor the reaction progress by HPLC.
- Once the reaction reaches completion, extract the product with an organic solvent.
- Purify the product by chromatography to yield enantiomerically pure (S)-**3-Amino-3-p-tolylpropan-1-ol**.

Role in Drug Development and Potential Mechanism of Action

(S)-**3-Amino-3-p-tolylpropan-1-ol** is categorized as an intermediate for antipsychotics.[2] Chiral amino alcohols are crucial structural motifs in many centrally active drugs. The likely therapeutic relevance of this compound is associated with its role as a building block for molecules that modulate neurotransmitter systems in the brain, particularly those implicated in the pathophysiology of schizophrenia and other psychotic disorders.

The primary targets for most antipsychotic drugs are dopamine D2 and serotonin 5-HT2A receptors.[3] It is hypothesized that molecules derived from (S)-**3-Amino-3-p-tolylpropan-1-ol** may act as antagonists or partial agonists at these receptors, helping to correct the neurotransmitter imbalances associated with psychosis.

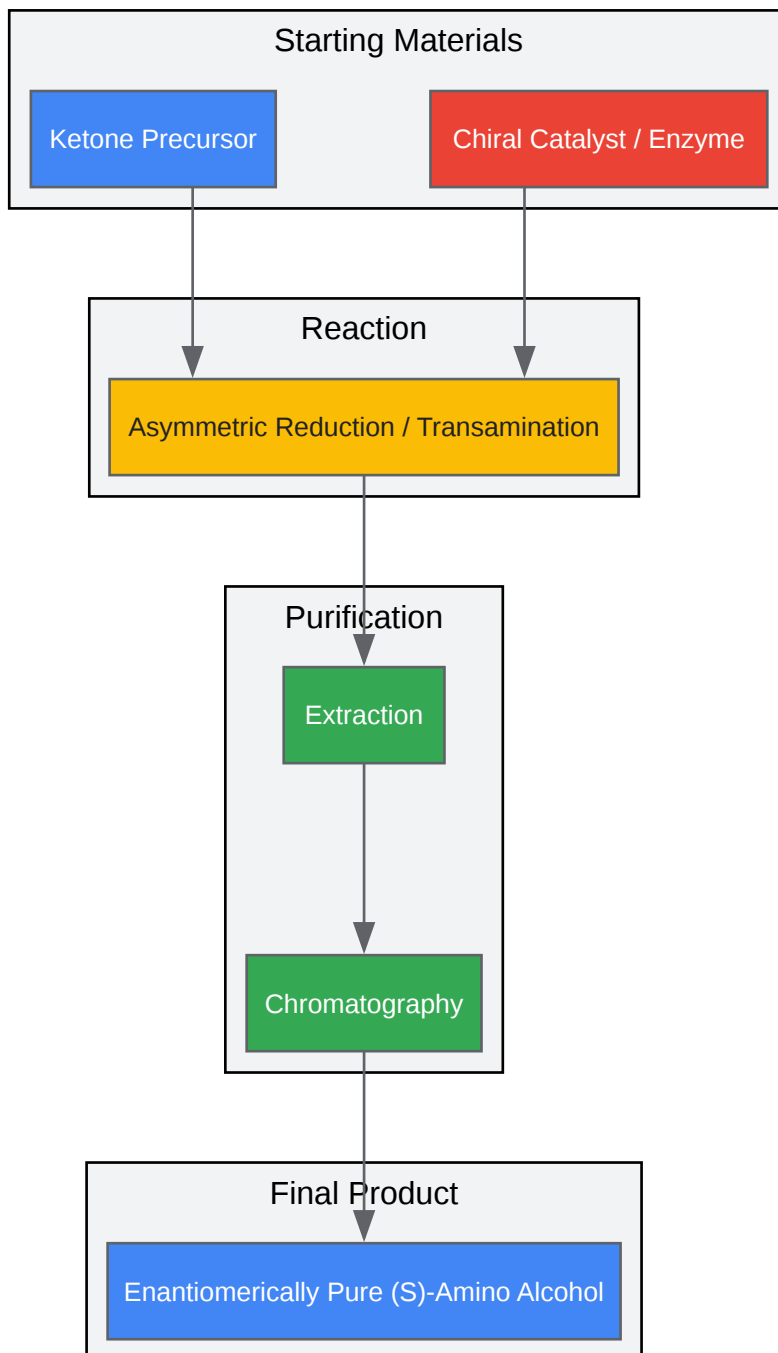
The dopamine hypothesis of schizophrenia suggests that an overactivity of dopaminergic pathways in certain brain regions contributes to the positive symptoms of the disorder.[3] By blocking D2 receptors, antipsychotic drugs can reduce this hyperactivity. The interaction with 5-HT2A receptors is thought to contribute to the efficacy against negative symptoms and to mitigate some of the side effects associated with D2 receptor blockade.

Visualizations

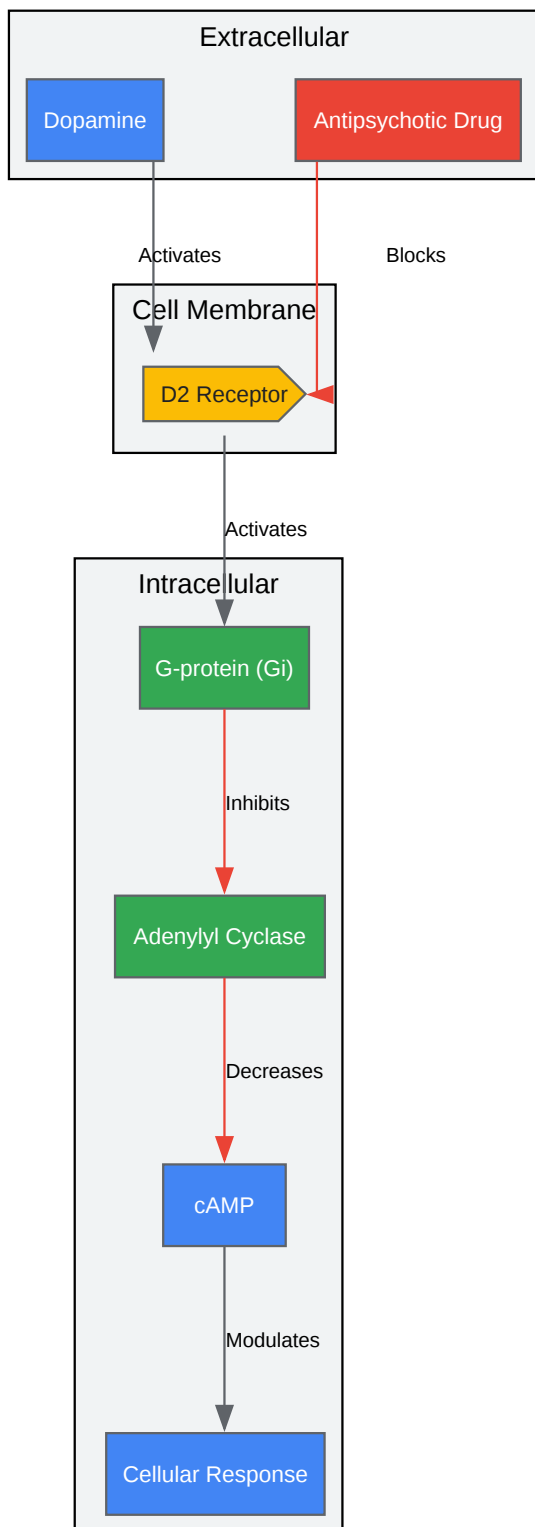
Asymmetric Synthesis Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of a chiral amino alcohol like (S)-**3-Amino-3-p-tolylpropan-1-ol**.

Asymmetric Synthesis Workflow



Simplified Dopamine D2 Receptor Signaling

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